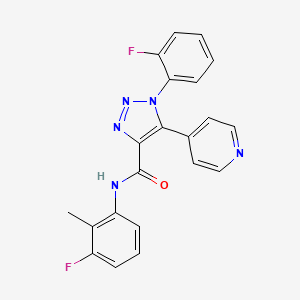
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15F2N5O and its molecular weight is 391.382. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enaminones as Precursors for Heterocyclic Compounds
Enaminones have been utilized as key intermediates for synthesizing a variety of substituted pyrazoles, pyridines, and other heterocyclic compounds, demonstrating potential antitumor and antimicrobial activities. These compounds, through strategic reactions, offer a route to novel derivatives with significant biological activities (S. Riyadh, 2011).
Development of Selective Met Kinase Inhibitors
Substituted N-arylpyrazole-containing carboxamides have been identified as potent and selective inhibitors of the Met kinase family, showcasing promising results in tumor stasis in preclinical models. This research underscores the therapeutic potential of such compounds in cancer treatment, highlighting the importance of structural modification for enhancing solubility and selectivity (G. M. Schroeder et al., 2009).
Chemosensors for Metal Ions
Triazole-linked pyrrolidine and bipyridyl-dansyl conjugates have been synthesized to function as selective chemosensors for metal ions like Al(3+), based on internal charge transfer mechanisms. These findings contribute to the development of sensitive and selective sensors for environmental and analytical applications (D. Maity, T. Govindaraju, 2010).
Antitubercular and Antibacterial Agents
Research into N-aryl-1,2,4-triazole derivatives has uncovered compounds with potent antitubercular and antibacterial activities, surpassing standard drugs in efficacy. These studies not only showcase the therapeutic potential of such compounds but also highlight the importance of molecular docking studies in understanding their mode of action at the molecular level (S. Bodige et al., 2020).
Synthesis and Antitumor Activity
The synthesis and characterization of various N-aryl-1H-indazole carboxamides have been explored, with certain compounds showing inhibitory effects on cancer cell proliferation. These studies provide a foundation for further exploration of such compounds as potential anticancer agents (Xuechen Hao et al., 2017).
Propiedades
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-13-15(22)6-4-7-17(13)25-21(29)19-20(14-9-11-24-12-10-14)28(27-26-19)18-8-3-2-5-16(18)23/h2-12H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPBMNPZIKQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

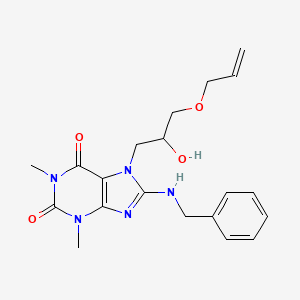
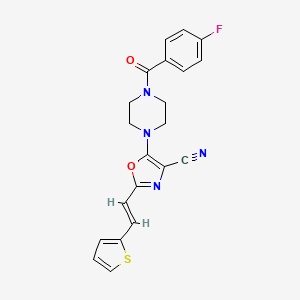
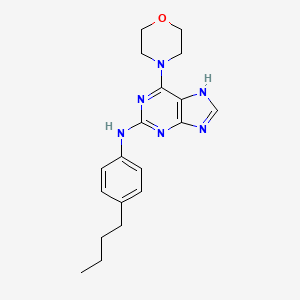
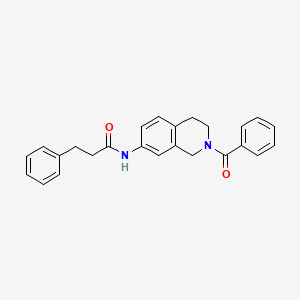
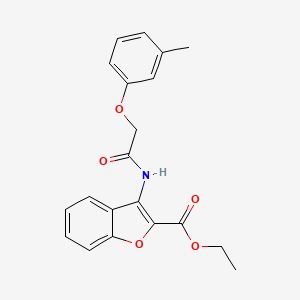
![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)

![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)
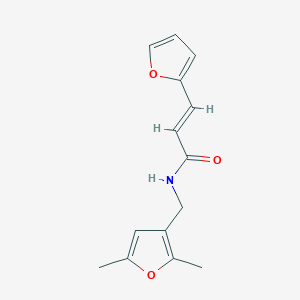
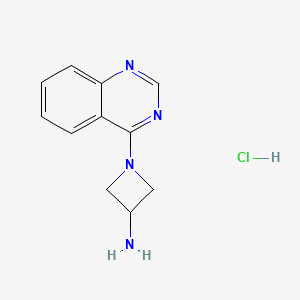
![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)